molecular formula C14H14N2O5S B2777061 N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 349397-14-4

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2777061
CAS No.: 349397-14-4
M. Wt: 322.34
InChI Key: HCZZMHPBWAKKNO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxyphenyl group and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethoxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The nitro group and sulfonamide moiety play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is unique due to the combination of its ethoxyphenyl and nitrobenzenesulfonamide groups. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-14-6-4-3-5-13(14)15-22(19,20)12-9-7-11(8-10-12)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZMHPBWAKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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